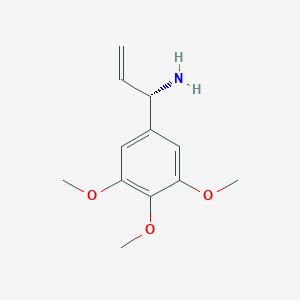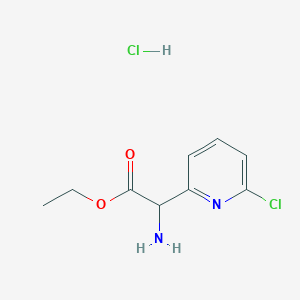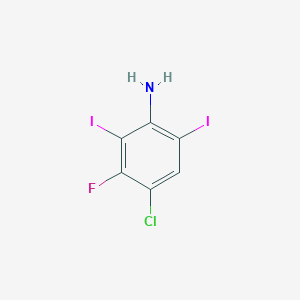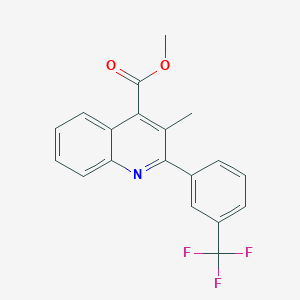
(S)-3-Chloro-4-(2-hydroxy-1-(methylamino)ethyl)phenolhcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Chloro-4-(2-hydroxy-1-(methylamino)ethyl)phenol hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties and potential therapeutic benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Chloro-4-(2-hydroxy-1-(methylamino)ethyl)phenol hydrochloride typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with (S)-1-amino-2-propanol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-Chloro-4-(2-hydroxy-1-(methylamino)ethyl)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted phenol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and amines are employed under basic or acidic conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
(S)-3-Chloro-4-(2-hydroxy-1-(methylamino)ethyl)phenol hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its therapeutic potential in treating certain diseases and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of (S)-3-Chloro-4-(2-hydroxy-1-(methylamino)ethyl)phenol hydrochloride involves its interaction with specific molecular targets and pathways. It binds to certain enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s hydroxyl and amino groups play a crucial role in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-4-hydroxybenzaldehyde: Shares structural similarities but lacks the aminoethyl group.
4-(2-Hydroxy-1-(methylamino)ethyl)phenol: Similar structure but without the chlorine atom.
3-Chloro-4-(2-hydroxyethyl)phenol: Lacks the amino group, affecting its reactivity and applications.
Uniqueness
(S)-3-Chloro-4-(2-hydroxy-1-(methylamino)ethyl)phenol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C9H12ClNO2 |
|---|---|
Molekulargewicht |
201.65 g/mol |
IUPAC-Name |
3-chloro-4-[(1S)-2-hydroxy-1-(methylamino)ethyl]phenol |
InChI |
InChI=1S/C9H12ClNO2/c1-11-9(5-12)7-3-2-6(13)4-8(7)10/h2-4,9,11-13H,5H2,1H3/t9-/m1/s1 |
InChI-Schlüssel |
PBPVYBYTAGLVLT-SECBINFHSA-N |
Isomerische SMILES |
CN[C@H](CO)C1=C(C=C(C=C1)O)Cl |
Kanonische SMILES |
CNC(CO)C1=C(C=C(C=C1)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13052645.png)
![Benzyltert-butylbicyclo[1.1.1]pentane-1,3-diyldicarbamate](/img/structure/B13052646.png)
![(6-Bromobenzo[D]isoxazol-3-YL)methanol](/img/structure/B13052654.png)



![4-Hydroxy-6-(1-hydroxy-1-methyl-ethoxy)pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13052669.png)
![2-(4-Chloro-1H-pyrrolo[3,2-C]pyridin-2-YL)propan-2-OL](/img/structure/B13052672.png)

![4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13052685.png)

![(5AR,9AR)-1-(6-Ethoxypyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13052691.png)


